molecular formula C12H14NO5S. Na B601478 Faropenem Impurity Sodium Salt CAS No. 195716-77-9

Faropenem Impurity Sodium Salt

Cat. No. B601478
M. Wt: 284.31 22.99
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Faropenem Impurity Sodium Salt is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class that is used for the treatment of bacterial infections . It is an ultra-broad spectrum, β-lactamase resistant, β-lactam antibiotic active against both Gram-positive and Gram-negative bacteria .


Molecular Structure Analysis

Faropenem has a unique penem structure with structural similarity to penicillins and cephalosporins . It is a prodrug that gets rapidly cleaved to release the microbiologically active faropenem following absorption into plasma .


Chemical Reactions Analysis

The main thermal degradation impurity of Faropenem was identified as 5-tetrahydrofuran-thiazole-4-sodium formate . The chemical kinetic equation of Faropenem performed at 60°C was LnC/C0 = -0.0042t +0.35, r 2 = 0.9911 .

Scientific Research Applications

1. Analytical Method Development

  • Faropenem sodium and its related substances can be effectively identified using LC-MS/MS methods. This technique helps in the quality control of faropenem sodium by achieving good resolution between it and its main related substances (S. Min, 2011).

2. Drug Formulation and Stability

  • Studies on the preparation of faropenem sodium granules have shown that certain excipients like lactose, sucrose, and glutathione can provide good stability. The dissolution method developed for these granules can be used as a quality control method (Wang Li-ju, 2014).

3. Removal of Residual Impurities

  • An efficient method for the removal of residual palladium from the organic solution of faropenem sodium in the Pd(II)-catalyzed cleavage of allyl faropenem has been developed. This method significantly reduces the palladium level in the final product, which is crucial for pharmaceutical quality control (Jian Huang et al., 2010).

4. Pharmacokinetic Studies

  • The pharmacokinetics of faropenem sodium in human plasma have been studied using HPLC. This research is vital for understanding the drug's behavior in the human body, which is essential for both clinical trials and therapeutic use (Hou Yan-ning, 2006).

5. Quality Control and Assay Development

  • HPLC methods have been established for the assay of faropenem sodium and its related substances, proving to be convenient, selective, and reproducible. Such methods are integral to ensuring the purity and effectiveness of the drug (Yang Mei-qin, 2006).

6. Regulatory Aspects and Global Use

  • There is a call for global regulation of antibiotics, with faropenem sodium being used as a case study. This research highlights the need for international agreement and regulation of antibiotic prescribing, emphasizing the importance of appropriate use to prevent resistance (Simon Tiberi et al., 2016).

Safety And Hazards

There is a potential danger of overuse of Faropenem due to the convenience of oral administration . Overuse of Faropenem may promote cross-resistance with other carbapenems making them ineffective .

properties

CAS RN

195716-77-9

Product Name

Faropenem Impurity Sodium Salt

Molecular Formula

C12H14NO5S. Na

Molecular Weight

284.31 22.99

Appearance

White to light brown powder

Purity

> 95%

quantity

Milligrams-Grams

synonyms

(5R,​6S)​- 4-​Thia-​1-​azabicyclo[3.2.0]​hept-​2-​ene-​2-​carboxylic acid, 6-​[(1R)​-​1-​hydroxyethyl]​-​7-​oxo-​3-​[(2S)​-​tetrahydro-​2-​furanyl]​-​, sodium salt (1:1)​

Origin of Product

United States

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